molecular formula C4H11Br2N B1446819 (3-Bromopropyl)(methyl)amine hydrobromide CAS No. 60035-88-3

(3-Bromopropyl)(methyl)amine hydrobromide

Cat. No.: B1446819
CAS No.: 60035-88-3
M. Wt: 232.94 g/mol
InChI Key: JARMQLAGTBFTAL-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(methyl)amine hydrobromide is a chemical compound with the molecular formula C4H10Br2N. It is commonly used as a reagent in organic synthesis to introduce a propylamine group into molecular skeletons. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromopropyl)(methyl)amine hydrobromide can be synthesized through several methods. One common method involves the reaction of 3-bromopropylamine with methylamine in the presence of hydrobromic acid. The reaction typically proceeds under mild conditions, and the product is isolated as a crystalline solid with a melting point of 64-66°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(methyl)amine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidopropyl(methyl)amine, while oxidation with hydrogen peroxide produces the corresponding amine oxide.

Scientific Research Applications

(3-Bromopropyl)(methyl)amine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine hydrobromide: Similar in structure but lacks the methyl group.

    2-Bromoethylamine hydrobromide: Contains a shorter carbon chain.

    3-Chloropropylamine hydrochloride: Contains a chlorine atom instead of bromine.

Uniqueness

(3-Bromopropyl)(methyl)amine hydrobromide is unique due to its specific combination of a propylamine group with a methyl substituent and a bromine atom. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-N-methylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARMQLAGTBFTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60035-88-3
Record name (3-bromopropyl)(methyl)amine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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